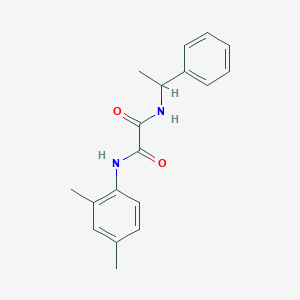
N-(2,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide
説明
N-(2,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide, commonly known as DPPH, is a chemical compound that has been widely used in scientific research. This compound is a member of the amide class of compounds and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of DPPH is not fully understood, but it is believed to act on the central nervous system. DPPH has been found to bind to the GABA-A receptor, which is responsible for inhibiting neurotransmission in the brain. By binding to this receptor, DPPH is able to increase the inhibitory effect of GABA, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
DPPH has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DPPH has also been found to have analgesic effects, reducing pain by inhibiting the release of substance P. In addition, DPPH has been found to have anticonvulsant effects, reducing the frequency and severity of seizures.
実験室実験の利点と制限
One advantage of using DPPH in lab experiments is its wide range of applications. DPPH has been found to have a number of potential uses, making it a versatile compound for scientific research. However, one limitation of using DPPH is its relatively low yield from the synthesis method. This can make it difficult to obtain large quantities of DPPH for use in experiments.
将来の方向性
There are a number of future directions for research on DPPH. One area of research could be to further investigate its potential use in the treatment of cancer. Another area of research could be to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be done to develop more efficient synthesis methods for DPPH, increasing its availability for use in scientific research.
Conclusion:
In conclusion, DPPH is a versatile compound with a wide range of potential applications in scientific research. Its synthesis method involves the reaction of 2,4-dimethylbenzylamine and 1-phenylethyl isocyanate, and it has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. DPPH has potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases. While its low yield from the synthesis method is a limitation, there are many future directions for research on DPPH.
科学的研究の応用
DPPH has been extensively studied for its potential use as a drug for the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. DPPH has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells. In addition, DPPH has been studied for its potential use in the treatment of diabetes, as it has been found to have hypoglycemic effects.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-10-16(13(2)11-12)20-18(22)17(21)19-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKPIIZUYTVOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethylphenyl)-N'-(1-phenylethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4071992.png)
![2-[(4-tert-butylphenyl)sulfonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4071994.png)
![N-(sec-butyl)-2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071999.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4072005.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4072011.png)
![N-(sec-butyl)-2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzamide](/img/structure/B4072016.png)
![5,6-dimethyl-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4072022.png)
![5-bromo-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4072027.png)

![N-(sec-butyl)-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4072078.png)
![1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B4072086.png)
![3-[(cyclohexylmethyl)amino]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4072096.png)

![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4072101.png)